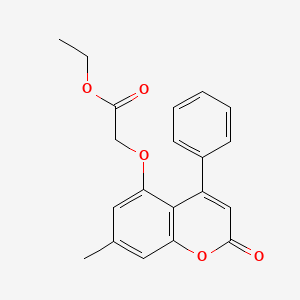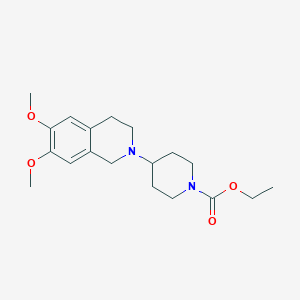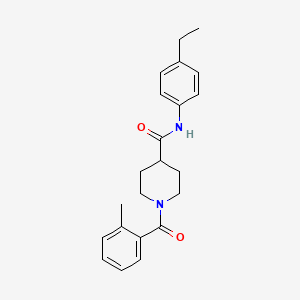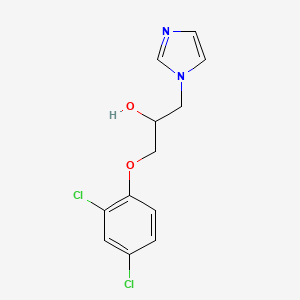
(7-Methyl-2-oxo-4-phenyl-2H-chromen-5-yloxy)-acetic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-Methyl-2-oxo-4-phenyl-2H-chromen-5-yloxy)-acetic acid ethyl ester is a synthetic organic compound belonging to the class of chromen derivatives. This compound is characterized by its complex molecular structure, which includes a chromen core, a phenyl group, and an ethyl ester functional group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (7-Methyl-2-oxo-4-phenyl-2H-chromen-5-yloxy)-acetic acid ethyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromen Core: The chromen core can be synthesized through the condensation of salicylaldehyde with an appropriate diketone under acidic conditions.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, using phenyl chloride and a Lewis acid catalyst such as aluminum chloride.
Esterification: The final step involves the esterification of the chromen derivative with ethyl bromoacetate in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(7-Methyl-2-oxo-4-phenyl-2H-chromen-5-yloxy)-acetic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Amide or thioester derivatives.
Aplicaciones Científicas De Investigación
(7-Methyl-2-oxo-4-phenyl-2H-chromen-5-yloxy)-acetic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (7-Methyl-2-oxo-4-phenyl-2H-chromen-5-yloxy)-acetic acid ethyl ester involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
Coumarin Derivatives: Compounds like 7-hydroxy-4-methylcoumarin share a similar chromen core but differ in functional groups.
Flavonoids: Natural compounds with a chromen backbone, such as quercetin and kaempferol.
Chalcones: Compounds with a similar phenyl group but different core structures.
Uniqueness
(7-Methyl-2-oxo-4-phenyl-2H-chromen-5-yloxy)-acetic acid ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ester group allows for further chemical modifications, making it a versatile compound for various applications.
Propiedades
IUPAC Name |
ethyl 2-(7-methyl-2-oxo-4-phenylchromen-5-yl)oxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-3-23-19(22)12-24-16-9-13(2)10-17-20(16)15(11-18(21)25-17)14-7-5-4-6-8-14/h4-11H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFLUSQIYDABCMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC(=CC2=C1C(=CC(=O)O2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(2-methoxyphenyl)methyl]-2-phenylbutanamide](/img/structure/B5167834.png)
![1-{[(4-CHLOROPHENYL)CARBAMOYL]METHYL}-2-OXO-N-PROPYL-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE](/img/structure/B5167835.png)

![ethyl 6-methyl-2-[(3-phenylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5167862.png)
![N~2~-1,3-benzodioxol-5-yl-N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5167865.png)

![1-{[1-({6-[(2-methyl-2-propen-1-yl)amino]-3-pyridinyl}carbonyl)-4-piperidinyl]methyl}-2-pyrrolidinone](/img/structure/B5167884.png)
![5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(1-piperidinyl)pyridine](/img/structure/B5167897.png)
![3-[3-Chloro-4-(morpholin-4-YL)phenyl]-1-(4-chlorobenzoyl)thiourea](/img/structure/B5167903.png)
![5-[(2,4-difluorophenoxy)methyl]-N-[2-(7-methyl-1H-benzimidazol-2-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5167917.png)
![4-[3-(cyclopentylamino)butyl]phenol](/img/structure/B5167927.png)

![3-(benzyloxy)-N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B5167936.png)
![2-[1-(2,2-dimethylpropyl)-4-(1H-indol-2-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B5167942.png)
